Product packaging for 17-epi-Fluoxymesterone(Cat. No.:CAS No. 3109-09-9)

17-epi-Fluoxymesterone

Cat. No.: B1145324
CAS No.: 3109-09-9
M. Wt: 336.44
Attention: For research use only. Not for human or veterinary use.
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Description

17-epi-Fluoxymesterone is a stereoisomer of the synthetic androgen Fluoxymesterone. Fluoxymesterone is a 17α-alkylated derivative of testosterone and is known for its potent androgenic properties . As an epimer, this compound possesses a distinct three-dimensional orientation at the 17th carbon, which can significantly influence its binding affinity to biological targets like the androgen receptor and its overall metabolic profile. This makes it a compound of high interest in steroidal research and analytical chemistry. Researchers utilize this compound primarily as a reference standard in various analytical methods. Its well-defined structure is crucial for method development and validation in mass spectrometry and chromatography, helping to identify and quantify related steroids in complex biological samples. Furthermore, it serves as a key intermediate in the synthesis and study of other novel steroid analogs, aiding in the investigation of structure-activity relationships. This compound is intended for research purposes only. It is not for diagnostic or therapeutic use, nor for human consumption. All necessary safety data sheets should be consulted and proper handling protocols followed in a controlled laboratory environment.

Properties

CAS No.

3109-09-9

Molecular Formula

C₂₀H₂₉FO₃

Molecular Weight

336.44

Synonyms

9-Fluoro-11β,17α-dihydroxy-17-methyl-androst-4-en-3-one

Origin of Product

United States

Synthetic Methodologies for 17 Epi Fluoxymesterone and Analogues

Chemoenzymatic and Chemical Synthesis Pathways for Steroid Epimers

The creation of specific steroid epimers, such as 17-epi-fluoxymesterone, can be achieved through a combination of chemical reactions and enzymatic transformations. These methods allow for a high degree of stereoselectivity, which is essential for producing the desired isomer.

Stereoselective Synthesis of this compound

The synthesis of the 17-epimers of several anabolic steroids, including fluoxymesterone (B1673463), has been reported. researchgate.net A common strategy involves starting from a related steroid and employing reactions that specifically invert the stereochemistry at the C-17 position. For instance, the reduction of a 17-keto steroid can lead to the formation of both 17α- and 17β-hydroxy epimers. The choice of reducing agent and reaction conditions can influence the ratio of these epimers. researchgate.net

One notable approach to achieve stereodivergent synthesis of 17-α and 17-β-aryl steroids utilizes a Raney-nickel-catalyzed reduction process. nih.gov This method has been successfully applied to the synthesis of 17-epi-cortistatin A, demonstrating its utility in creating α-aryl-substituted D-ring steroids. nih.gov

Control of C-17 Stereochemistry in Steroid Synthesis

Controlling the stereochemistry at the C-17 position is a pivotal challenge in steroid synthesis. The steric bulk of substituents at or near C-17 can significantly influence the stereochemical outcome of reactions. For example, the epoxidation of a Δ14–15 cholestane (B1235564) with mCPBA is directed by the steric hindrance of the C-17 substituent. rsc.org A β-configured substituent at C-17 leads to the formation of an α-epoxide, whereas a trigonal or α-configured substituent results in a β-epoxide. rsc.org

Nucleophilic, electrophilic, and radical substitution reactions at C-17 predominantly occur from the less hindered α-face. nih.gov However, specific reagents and conditions can be employed to achieve the less favored β-attack. Hydroboration of 17(20)-(Z)-ethylidene steroids with 9-borabicyclo[3.3.1]nonane (9-BBN) is a highly selective method for establishing the desired chirality at both C-17 and C-20. acs.org

Methods for Minimizing Epimerization during Synthesis

Epimerization, the unwanted conversion of one epimer into another, can be a significant issue during steroid synthesis. Careful control of reaction conditions, such as temperature and pH, is crucial to minimize this process. nih.gov For instance, in the synthesis of certain steroidal antedrugs, maintaining a low temperature during the reaction and workup is essential to prevent epimerization. nih.gov The choice of protecting groups can also play a role in preventing unwanted side reactions, including epimerization.

Derivatization Strategies for this compound Analogs

Derivatization is a key strategy for creating analogues of this compound to explore structure-activity relationships. This can involve the introduction of various functional groups at different positions on the steroid nucleus. For example, the introduction of a fluorine atom at the 9α-position or a methyl group at the C6α-position has been shown to enhance the biological activity of corticosteroids. nih.gov

Derivatization is also critical for analytical purposes, such as enhancing the detection of steroids in techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). researchgate.netresearchgate.net Common derivatization methods include trimethylsilylation (TMS) for GC-MS analysis and the formation of oximes or hydrazones to improve ionization in LC-MS. researchgate.netresearchgate.net

Precursor Chemistry and Synthetic Intermediate Analysis

The synthesis of complex molecules like this compound relies on the availability of suitable starting materials and a thorough understanding of the synthetic intermediates.

Identification of Key Precursors for this compound Synthesis

The synthesis of fluoxymesterone and its epimer often starts from more readily available steroid precursors. A patented method describes the preparation of fluoxymesterone from 11α-hydroxy-4-androstenedione (11α-hydroxy-4AD). google.com This precursor undergoes a series of reactions including dehydration, protection of the 3-keto group, a Grignard reaction at the 17-keto group, and subsequent deprotection to yield an intermediate, 9,11-dehydro-17α-methyltestosterone. google.com This intermediate is then further elaborated to introduce the 9α-fluoro and 11β-hydroxy groups to afford fluoxymesterone. The synthesis of the 17-epimer would likely follow a similar pathway, with a key stereoinverting step at the C-17 position.

The development of biotechnological processes to produce key steroid intermediates like 4-androstenedione (4-AD) from plant sterols has made these starting materials more accessible and affordable. google.com Microbial transformations can also be employed to introduce specific functionalities, such as the 11α-hydroxylation of 4-AD by Beauveria bassiana. google.com

Table of Synthetic Intermediates and Precursors:

Compound NameRole in Synthesis
11α-hydroxy-4-androstenedione (11α-hydroxy-4AD)Starting material for fluoxymesterone synthesis. google.com
4-Androstenedione (4-AD)Key precursor for various steroid drugs. google.com
9,11-dehydro-17α-methyltestosteroneIntermediate in fluoxymesterone synthesis. google.com
epi-mestanolonePrecursor for the synthesis of 3α,5β-epi-tetrahydromethyltestosterone. researchgate.net
17-keto steroidsGeneral precursors for the synthesis of 17-hydroxy steroids. cdnsciencepub.com

Synthetic Routes Involving Wagner-Meerwein Rearrangements

The Wagner-Meerwein rearrangement is a classic carbocation-driven reaction in organic chemistry that involves the migration of an alkyl or aryl group, leading to a more stable carbocation intermediate. numberanalytics.comnumberanalytics.com This type of rearrangement has been a valuable tool in the synthesis of complex natural products, including terpenes and steroids. numberanalytics.comnumberanalytics.com

While a specific synthetic route to this compound utilizing a Wagner-Meerwein rearrangement is not explicitly detailed in readily available literature, the rearrangement is a known reaction in steroid chemistry. For instance, it has been used to prepare a series of 17,17-dialkyl-13(14)-unsaturated steroids. cdnsciencepub.com This reaction can be initiated under acidic conditions, such as refluxing a 17-methyl steroid in a mixture of methanol (B129727) and aqueous hydrochloric acid. dshs-koeln.de This process can lead to the formation of 17,17-dimethyl-18-norandrost-13-ene derivatives. dshs-koeln.de

A key application of this rearrangement in steroid chemistry involves the C/D ring system. rsc.org A notable example is the acid-catalyzed rearrangement of a 17-ethynyl alcohol in the presence of formic acid, which leads to a rearranged product. wiley-vch.de Although not directly producing a 17-epimer, this demonstrates the utility of such rearrangements in modifying the steroidal D-ring.

The synthesis of fluoxymesterone itself involves a series of complex steps, starting from androstenedione (B190577). wikipedia.org The introduction of the 17α-methyl group is typically achieved via a Grignard reaction on a 17-keto steroid. wikipedia.org The stereochemical control at C-17 is a critical aspect of such syntheses. The formation of the 17-epi configuration would likely require a different synthetic approach or result as a byproduct of a non-stereospecific reaction.

Strategies for Preparation of Reference Standards of Epimeric Steroids

The availability of pure reference standards for epimeric steroids is crucial for their unambiguous identification and quantification, particularly in anti-doping analysis. unimi.it The lack of commercially available reference materials for many steroid metabolites, including epimers, often necessitates their chemical synthesis. unimi.itresearchgate.net

Several strategies can be employed for the preparation of epimeric steroid reference standards:

Total Synthesis: This involves building the steroid molecule from simpler starting materials, with careful control of stereochemistry at each step. This approach allows for the specific synthesis of the desired epimer.

Semi-synthesis from a Related Steroid: A more common approach is to start with a commercially available steroid and chemically modify it to produce the desired epimer. For example, the 17α-epimer of boldenone (B1667361) was synthesized from the 17β-epimer via a modified Mitsunobu reaction. unimi.it

Epimerization Reactions: In some cases, a steroid can be treated with reagents that promote epimerization at a specific center. For 17α-methyl anabolic steroids, epimerization to the 17β-methyl form has been observed in humans. nih.gov The synthesis of these 17-epimers can be achieved, for instance, by reacting the 17β-hydroxy-17α-methyl steroid with sulfur trioxide pyridine (B92270) complex to form the 17β-sulfate. nih.gov

Isolation from an Epimeric Mixture: If a synthetic route produces a mixture of epimers, the desired epimer can be isolated through purification techniques. This requires robust analytical methods to confirm the identity and purity of the isolated compound.

The synthesis of conjugated metabolites, such as glucuronides, is also important for providing comprehensive reference standards, as these are often the forms excreted in urine. unimi.it

Purification Techniques for Epimeric Mixtures

The separation of epimeric steroids is a significant challenge due to their similar physical and chemical properties. However, various techniques have been developed to achieve this separation.

Chromatographic Separation Techniques for Synthetic Epimers

Chromatography is the most powerful and widely used technique for the separation of steroid epimers.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for the preparative separation of steroid epimers. google.com By using a C18 stationary phase and an isocratic mobile phase, such as acetonitrile (B52724) and water, it is possible to separate epimeric mixtures. google.com The addition of an ion-pair reagent like trifluoroacetic acid can sometimes improve the separation. google.com For instance, HPLC has been successfully used to separate budesonide (B1683875) epimers. google.comdrugfuture.com Two-dimensional HPLC can also be employed for complex samples to achieve the high purity required for subsequent analysis like isotope ratio mass spectrometry. rsc.org

Gas Chromatography (GC): GC coupled with mass spectrometry (GC-MS) is a cornerstone of steroid analysis. nih.gov Epimeric steroids, often after derivatization to their trimethylsilyl (B98337) (TMS) ethers, can be separated on capillary columns like SE-54 or OV-1. nih.govcaldic.com The 17β-methyl epimers typically elute before the corresponding 17α-methyl epimers. nih.gov Comprehensive two-dimensional gas chromatography (GCxGC) offers enhanced separation power and can be used to resolve complex mixtures of urinary steroids. nih.gov

Thin-Layer Chromatography (TLC): TLC can be a rapid method for the separation of some steroid epimers, such as androsterone (B159326) and epiandrosterone, without the need for derivatization. nih.gov

High-Speed Counter-Current Chromatography (HSCCC): This technique has been shown to be effective for the complete separation of steroid epimers like hydrocortisone (B1673445) and epi-hydrocortisone. bohrium.com

Technique Stationary Phase/Column Mobile Phase/Conditions Application Example Reference
HPLC C18Acetonitrile:Water (e.g., 30:70)Separation of budesonide epimers google.com
GC SE-54 or OV-1 capillary columnTemperature programmingSeparation of 17-epimers of various anabolic steroids nih.gov
TLC Silica (B1680970) gel or impregnated cellulose (B213188)Various solvent systemsSeparation of androsterone from epiandrosterone nih.gov
HSCCC Liquid-liquid systemChloroform–methanol–water (10:5:5, v/v/v)Separation of hydrocortisone and epi-hydrocortisone bohrium.com

Recrystallization and Other Isolation Methods for Stereoisomers

While chromatography is highly effective, classical chemical methods like recrystallization can also be employed for the separation of stereoisomers.

Fractional Recrystallization: This technique relies on the slight differences in solubility between epimers in a particular solvent. By carefully selecting the solvent and controlling the cooling rate, it is possible to selectively crystallize one epimer from the solution, leaving the other in the mother liquor. mt.com Seeding the solution with a pure crystal of the desired epimer can sometimes facilitate this process. reddit.com The success of this method is highly dependent on the specific properties of the epimers and the solvent system. mt.comreddit.com For example, the 5α and 5β isomers of estrane-3,17-dione were successfully separated by repeated crystallization. caldic.com

Ion Mobility Mass Spectrometry (IM-MS): This technique separates ions in the gas phase based on their size, shape, and charge. While native steroid isomers may not be separable, derivatization can enhance their separation by IM-MS, providing a rapid method for isomer differentiation. nih.gov

Assessment of Purity and Epimeric Ratio in Synthetic Batches

Once a synthetic batch of a steroid is produced, it is essential to assess its purity and determine the ratio of epimers present.

Advanced Analytical Characterization and Isomeric Differentiation of 17 Epi Fluoxymesterone

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous determination of the three-dimensional structure of complex molecules like 17-epi-fluoxymesterone. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of this analytical endeavor, each providing complementary information to build a comprehensive structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment of atomic nuclei, making it exceptionally well-suited for the characterization of stereoisomers.

Proton (¹H) NMR spectroscopy is highly sensitive to the local electronic environment of hydrogen atoms. The inversion of stereochemistry at the C-17 position in this compound, where the hydroxyl group is in the α-position and the methyl group is in the β-position, induces notable changes in the chemical shifts of nearby protons compared to the parent compound, fluoxymesterone (B1673463).

One of the most diagnostic features in the ¹H NMR spectrum for distinguishing between the 17-epimers is the chemical shift of the C-18 methyl protons. For the 17-epimer (17α-hydroxy-17β-methyl configuration), the C-18 proton signal (a singlet) experiences a downfield shift of approximately 0.175 ppm in deuterochloroform compared to the corresponding signal in the 17β-hydroxy-17α-methyl epimer (fluoxymesterone). nih.gov This deshielding effect is attributed to the different spatial orientation of the C-17 substituents and their influence on the local magnetic field of the C-18 protons.

ProtonExpected ¹H Chemical Shift (ppm) for FluoxymesteroneExpected ¹H Chemical Shift (ppm) for this compoundKey Differentiating Feature
C-18 (s) ~0.95~1.125Downfield shift of ~0.175 ppm
C-19 (s) ~1.25No significant change expected-
C-17α-CH₃ (s) ~1.20-Signal absent
C-17β-CH₃ (s) -~1.20Signal present
H-4 (s) ~5.75No significant change expected-

Note: The chemical shift values for fluoxymesterone are approximate and can vary based on the solvent and experimental conditions. The key diagnostic feature is the relative shift of the C-18 proton signal.

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. The change in stereochemistry at C-17 in this compound leads to distinct differences in the chemical shifts of several carbon atoms, particularly those in close proximity to the chiral center.

Studies on 17-epimeric anabolic steroids have shown that the most significant differences in ¹³C NMR spectra are observed for carbons in the D-ring and the C-17 substituent. Specifically, carbons C-12, C-13, C-14, C-15, C-16, C-17, C-18, and the C-17 methyl carbon (often denoted as C-20) exhibit noticeable shielding or deshielding effects. nih.gov These variations arise from changes in steric interactions and bond angles resulting from the epimerization.

CarbonExpected ¹³C Chemical Shift (ppm) for FluoxymesteroneExpected ¹³C Chemical Shift (ppm) for this compoundKey Differentiating Feature
C-12 VariesDifferent shieldingChanges in D-ring conformation
C-13 VariesDifferent shieldingChanges in D-ring conformation
C-14 VariesDifferent shieldingChanges in D-ring conformation
C-15 VariesDifferent shieldingChanges in D-ring conformation
C-16 VariesDifferent shieldingChanges in D-ring conformation
C-17 VariesDifferent shieldingDirect effect of epimerization
C-18 VariesDifferent shieldingAffected by stereochemistry at C-17
C-20 (17-CH₃) VariesDifferent shieldingDirect effect of epimerization

While one-dimensional NMR provides essential chemical shift information, two-dimensional (2D) NMR techniques are often necessary to unambiguously assign all proton and carbon signals and to elucidate the complex stereochemistry of molecules like this compound.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings. In the context of this compound, COSY would be instrumental in tracing the connectivity of protons within the steroid's fused ring system, helping to assign the signals of the methylene (B1212753) and methine protons in the A, B, C, and D rings.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. HSQC is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals, or vice versa. For this compound, it would definitively link each proton to its corresponding carbon atom.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This technique is crucial for assigning quaternary carbons (those without directly attached protons), such as C-10 and C-13 in the steroid nucleus. It can also confirm the connectivity between different parts of the molecule.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a through-space correlation technique that identifies protons that are close to each other in space, regardless of whether they are directly bonded. This is particularly powerful for stereochemical assignments. For this compound, NOESY experiments could provide definitive proof of the relative stereochemistry at C-17 by observing correlations between the C-17 methyl protons and other protons in the D-ring and at C-18. For instance, in this compound, a NOE between the C-17β-methyl protons and the C-18 protons would be expected.

The application of this suite of 2D NMR experiments allows for a comprehensive and unambiguous structural elucidation of this compound, confirming both its constitution and its relative stereochemistry.

Mass Spectrometry (MS) for Identification and Fragmentation Analysis

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a cornerstone in the identification of anabolic steroids and their metabolites.

Electron Ionization (EI) is a hard ionization technique that involves bombarding a molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation. The resulting fragmentation pattern is often highly characteristic of the compound's structure.

For fluoxymesterone, the molecular ion is expected at an m/z of 336. The fragmentation of the steroid nucleus under EI conditions typically involves characteristic losses from the D-ring and cleavage of the ring structure. Key fragmentation pathways for fluoxymesterone would include the loss of a methyl group (CH₃•, -15 u), a water molecule (H₂O, -18 u), and hydrofluoric acid (HF, -20 u).

m/zProposed FragmentFragmentation Pathway
336 [M]⁺•Molecular Ion
321 [M - CH₃]⁺Loss of a methyl radical
318 [M - H₂O]⁺•Loss of a water molecule
316 [M - HF]⁺•Loss of hydrofluoric acid
303 [M - CH₃ - H₂O]⁺Sequential loss of methyl and water
298 [M - H₂O - HF]⁺•Sequential loss of water and HF

Note: This table represents the expected major fragmentation ions for both fluoxymesterone and this compound, as their EI-MS spectra are typically indistinguishable.

Electrospray Ionization Mass Spectrometry (ESI-MS) Applications

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of thermally labile and polar molecules like steroids. In the context of this compound, ESI-MS typically generates protonated molecules, [M+H]⁺, which allows for the determination of the molecular weight. For this compound, the protonated molecule would appear at a mass-to-charge ratio (m/z) of 337.2.

While ESI-MS is excellent for confirming the molecular mass, it generally does not provide sufficient structural information to differentiate between epimers like this compound and fluoxymesterone on its own, as they produce the same molecular ion. However, the technique becomes powerful when coupled with tandem mass spectrometry (MS/MS) for structural elucidation.

High-Resolution Mass Spectrometry for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is instrumental in determining the elemental composition of a molecule with high accuracy. This is achieved by measuring the m/z value to several decimal places. For this compound (C₂₀H₂₉FO₃), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated.

HRMS is crucial for confirming the elemental formula of an unknown compound or for distinguishing between compounds with the same nominal mass but different elemental compositions. While it cannot differentiate between epimers, which have the same elemental formula, it provides a high degree of confidence in the molecular formula of the analyte. In studies of fluoxymesterone and its metabolites, mass accuracy of less than 1.1 ppm has been achieved, demonstrating the precision of this technique. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of ions. In an MS/MS experiment, a specific precursor ion (e.g., the protonated molecule of this compound) is selected and then fragmented by collision-induced dissociation (CID). The resulting product ions are then mass-analyzed, providing a fragmentation pattern that is characteristic of the molecule's structure.

While the electron impact mass spectra of the trimethylsilylated epimers of fluoxymesterone are often identical, subtle differences in the fragmentation patterns of the underivatized molecules might be observed under specific ESI-MS/MS conditions. nih.gov For fluoxymesterone, a characteristic neutral loss of a hydrofluoric acid molecule (HF), corresponding to a loss of 20 Da, is often observed. researchgate.net The fragmentation pattern of this compound is expected to be very similar to that of fluoxymesterone due to their structural similarity. However, the relative intensities of the fragment ions may differ slightly due to the different stereochemistry at the C-17 position, which could influence the stability of the precursor ion and the fragmentation pathways.

Table 1: Theoretical High-Resolution Mass Data for Protonated this compound

Molecular FormulaIonCalculated m/z
C₂₀H₂₉FO₃[M+H]⁺337.2173

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of a steroid is typically complex, with characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C). For this compound, one would expect to observe characteristic peaks for the hydroxyl group, the ketone, and the double bond in the A-ring. However, the IR spectra of epimers are often very similar, and it is unlikely that significant differences would be observed between this compound and fluoxymesterone that would allow for their unambiguous differentiation by IR spectroscopy alone.

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study compounds with chromophores, which are parts of a molecule that absorb light in the UV-Vis region. Steroids with a Δ⁴-3-keto chromophore, such as fluoxymesterone and its epimer, exhibit a characteristic UV absorption maximum around 240 nm. As the chromophore is identical in both epimers, their UV-Vis spectra are expected to be virtually identical, making this technique unsuitable for their differentiation.

Chromatographic Separation Techniques for Epimeric Differentiation

Due to the challenges in differentiating this compound and fluoxymesterone by mass spectrometry and spectroscopy alone, chromatographic separation is essential.

Gas Chromatography (GC) for this compound

Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds. For the analysis of steroids like this compound, derivatization is often necessary to increase their volatility and improve their chromatographic behavior. Trimethylsilylation is a common derivatization technique used for this purpose.

Optimized Capillary Column Separations of Epimers

The key to separating epimers by gas chromatography lies in the selection of the appropriate capillary column and the optimization of the chromatographic conditions. For the separation of 17-methyl steroid epimers, including fluoxymesterone and its 17-epimer, specific stationary phases have been shown to be effective. nih.gov

Research has demonstrated that the 17β-methyl epimers (such as this compound) elute earlier than the corresponding 17α-methyl epimers (fluoxymesterone) when analyzed as their trimethylsilyl (B98337) derivatives on certain capillary columns. nih.gov Capillary columns with non-polar stationary phases, such as those containing SE-54 or OV-1 (or equivalent phases like DB-1MS), have been successfully used for this separation. nih.govswgdrug.org The separation is attributed to subtle differences in the interaction of the epimeric derivatives with the stationary phase.

The optimization of GC conditions is critical to achieve baseline separation of the epimers. This includes careful control of the oven temperature program, carrier gas flow rate, and injector parameters. A slow temperature ramp can enhance the separation of closely eluting peaks.

Table 2: Exemplary Gas Chromatography Parameters for the Separation of Steroid Epimers

ParameterCondition
Column DB-1MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness swgdrug.org
Carrier Gas Helium at a constant flow rate of 1 mL/min swgdrug.org
Oven Program Initial temperature of 100°C, ramp to 300°C at 12°C/min, hold for 30 min swgdrug.org
Injector Splitless or split mode, 280°C swgdrug.org
Detector Mass Spectrometer (MS)
Derivatization Trimethylsilylation

Note: These are general parameters and may require further optimization for baseline separation of this compound and fluoxymesterone.

By combining high-resolution gas chromatography with mass spectrometry (GC-MS), it is possible to separate the two epimers and then confirm their identity based on their mass spectra, even if the spectra themselves are very similar. The retention time difference serves as the primary means of differentiation.

Retention Time Differences of 17-Epimers by GC

Gas Chromatography (GC) is a cornerstone technique for steroid analysis, often coupled with mass spectrometry (MS). The separation of epimers by GC relies on subtle differences in their volatility and interaction with the stationary phase of the GC column. For 17-alkylated anabolic steroids, including fluoxymesterone and its 17-epimer, derivatization is typically required to improve their thermal stability and chromatographic behavior.

Research has shown that after trimethylsilylation, the 17-epimers of various anabolic steroids can be successfully separated. A key study demonstrated that the 17β-methyl epimers (such as this compound) consistently elute earlier than the corresponding 17α-methyl epimers (the parent steroid). nih.gov This difference in retention time is quantifiable and reproducible. The elution difference is often expressed in "methylene units" (MU), which relate the retention time of a compound to that of n-alkanes. The 17β-methyl epimers have been observed to elute 70-170 methylene units before the 17α-methyl forms on common non-polar and semi-polar stationary phases like SE-54 or OV-1. nih.gov This significant and predictable retention time difference allows for the effective chromatographic resolution and identification of this compound.

Parameter Description
Analytical Technique Gas Chromatography (GC)
Required Pre-treatment Trimethylsilyl (TMS) derivatization
Stationary Phases Capillary SE-54 or OV-1 columns
Elution Order 17β-methyl epimer (this compound) elutes before the 17α-methyl epimer (Fluoxymesterone). nih.gov
Retention Difference 70-170 Methylene Units (MU) nih.gov

Liquid Chromatography (LC) Methodologies

Liquid chromatography offers versatile approaches for the separation of steroid epimers, often under milder conditions than GC, thus avoiding the need for derivatization.

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is a powerful tool for separating steroid isomers. The separation mechanism is based on differential partitioning of the analytes between the mobile phase and the stationary phase. For epimers like fluoxymesterone and this compound, which have only minor differences in polarity, optimizing the chromatographic system is essential.

Reversed-phase columns with octadecylsilane (B103800) (C18) stationary phases are commonly used. google.comnih.gov The separation can be achieved using isocratic elution with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). google.com The precise ratio of these solvents is critical to achieving the necessary resolution between the closely eluting epimers. The development of an HPLC method for glucocorticoid epimers, for instance, demonstrated that careful selection of ethanol-water mixtures as the eluent could successfully resolve the epimeric pair. nih.gov This principle is directly applicable to the separation of this compound.

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By using columns packed with smaller particles (typically sub-2 µm), UHPLC systems can operate at higher pressures, leading to substantially increased resolution, higher efficiency, and faster analysis times. frontiersin.org These characteristics make UHPLC particularly well-suited for the challenging separation of steroid epimers.

For steroid analysis, UHPLC is often coupled with tandem mass spectrometry (UHPLC-MS/MS), which provides high sensitivity and specificity. frontiersin.org A UHPLC method developed for the simultaneous quantification of 17 endogenous adrenal corticosteroids utilized a C18 column and achieved separation in just 7 minutes. frontiersin.org While not specifically targeting this compound, this demonstrates the capability of UHPLC to resolve a large number of structurally similar steroids in a single run. frontiersin.orgnih.govplos.org The enhanced peak capacity and resolution of UHPLC systems provide a significant advantage in resolving the subtle structural differences between fluoxymesterone and its 17-epimer.

When conventional reversed-phase chromatography is insufficient to resolve epimers, chiral chromatography offers a highly selective alternative. Chiral stationary phases (CSPs) are designed to interact differently with stereoisomers, leading to their separation. eijppr.com

For steroid epimers, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven to be very effective. researchgate.netnih.gov These phases create a chiral environment where the epimers can form transient diastereomeric complexes with different binding strengths, resulting in different retention times. eijppr.com Another class of CSPs used for steroid separations is based on cyclodextrins, such as beta-cyclodextrin (B164692) covalently bonded to silica (B1680970) particles (e.g., ChiraDex). merckmillipore.com These phases are capable of separating a wide range of chiral compounds, including steroids, often using simple reversed-phase eluents. merckmillipore.com The selection of the appropriate chiral column and mobile phase is crucial for achieving baseline separation of this compound from its parent compound.

Technique Stationary Phase Examples Mobile Phase Examples Separation Principle
HPLC Octadecylsilane (C18)Acetonitrile/Water, Methanol/WaterDifferential partitioning based on small polarity differences. google.com
UHPLC Sub-2 µm C18Acetonitrile/Water, Methanol/Water with modifiers (e.g., formic acid)High-efficiency partitioning, providing greater resolution for closely related isomers. frontiersin.orgnih.gov
Chiral LC Amylose- or Cellulose-based CSPs, Cyclodextrin-based CSPs (e.g., ChiraDex)Varies (Normal or Reversed-Phase)Formation of transient diastereomeric complexes with the chiral selector, leading to differential retention. researchgate.netmerckmillipore.com

Ion Mobility Spectrometry (IMS) for Isomeric Discrimination

Ion mobility spectrometry (IMS) provides an additional dimension of separation based on the size, shape, and charge of an ion as it travels through a gas-filled drift tube under the influence of an electric field. nih.gov This technique is particularly well-suited for the differentiation of steroid isomers, which often have identical masses but distinct three-dimensional structures. researchgate.netnih.gov

Traveling Wave Ion Mobility Spectrometry (TWIMS) is a specific type of IMS where ions are propelled through the drift cell by a series of voltage pulses, creating a "traveling wave". researchgate.net This approach allows for the separation of ions based on their differential mobility. TWIMS, when coupled with mass spectrometry (MS), has proven to be a valuable tool for enhancing the separation and identification of steroid isomers. chromatographyonline.com

The integration of TWIMS into liquid chromatography-mass spectrometry (LC-MS) workflows adds a third dimension of separation, which significantly increases the resolving power of the analytical method. chromatographyonline.com This is particularly beneficial for complex biological samples where isobaric and isomeric interferences are common. chromatographyonline.comboku.ac.at For fluoxymesterone and its 17-epimer, TWIMS can differentiate the ions based on subtle differences in their gas-phase conformations, leading to distinct arrival time distributions. nih.gov

Furthermore, the use of derivatization agents, such as p-toluenesulfonyl isocyanate (PTSI), can enhance the separation of steroid stereoisomers in TWIMS analysis. researchgate.netnih.gov Derivatization can alter the gas-phase structure of the isomers, leading to more significant differences in their mobilities and improved separation. nih.gov

Differential Mobility Spectrometry (DMS), also known as Field Asymmetric Ion Mobility Spectrometry (FAIMS), separates ions based on the difference in their mobility in low and high electric fields. nih.gov Ions are passed through a gap between two electrodes to which a high asymmetric voltage is applied. By applying a compensation voltage, only ions with a specific differential mobility are transmitted to the mass spectrometer.

DMS has been shown to significantly improve the signal-to-noise ratio and reduce interferences in the analysis of steroids. researchgate.net This technique can be used to filter out chemical noise and co-eluting interferences, thereby increasing the specificity and sensitivity of the measurement. nih.govresearchgate.net In the context of this compound analysis, DMS can be employed to selectively transmit the ions of interest while removing background ions, leading to cleaner mass spectra and more reliable identification. The combination of LC with DMS-MS provides a highly selective analytical platform for the challenging task of steroid isomer analysis in complex matrices. nih.gov

A key parameter obtained from ion mobility spectrometry is the collisional cross section (CCS) of an ion. The CCS is a measure of the effective area of the ion as it collides with the drift gas molecules and is directly related to its size and shape. nih.gov This property serves as a robust and characteristic identifier for a molecule, much like retention time and mass-to-charge ratio. boku.ac.at

For steroid epimers like this compound, which differ only in the spatial arrangement of a single functional group, the CCS value can provide a critical means of differentiation. researchgate.net Even minor changes in the three-dimensional structure can result in measurable differences in the CCS.

Several IMS technologies, including Drift Tube IMS (DTIMS), TWIMS, and Trapped Ion Mobility Spectrometry (TIMS), can be used to determine CCS values. boku.ac.at High reproducibility of CCS measurements has been demonstrated across different laboratories and instrument platforms, with relative standard deviations often below 0.5%. researchgate.net The creation of comprehensive CCS databases for steroids further enhances the confidence in compound identification. chromatographyonline.comresearchgate.netacs.org By comparing the experimentally determined CCS value of an unknown analyte to a reference database, the identification of steroid isomers can be confirmed with a high degree of certainty.

Ion Mobility Technique Principle of Separation Key Advantage for Isomer Analysis
TWIMS Ions are propelled by a traveling wave of voltage pulses, separating them based on their mobility.Adds a third dimension of separation to LC-MS, increasing resolving power for complex mixtures.
DMS Separation is based on the difference in ion mobility in low and high electric fields.Improves signal-to-noise by filtering out chemical noise and interferences.
CCS Determination Measurement of the ion's effective area as it collides with drift gas.Provides a unique and robust physical descriptor for isomer identification.

Advanced Sample Preparation and Derivatization for Analytical Studies

Sample preparation is a critical step in the analysis of steroids, often involving extraction, clean-up, and derivatization to improve the analytical performance of the subsequent measurement.

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for steroid analysis. However, many steroids, including fluoxymesterone, are not sufficiently volatile or thermally stable for direct GC analysis. nih.gov Chemical derivatization is therefore a necessary step to convert the analytes into forms that are more amenable to GC-MS. jfda-online.com

One of the most common derivatization strategies for steroids is the formation of trimethylsilyl (TMS) ethers. caltech.edu This is typically achieved by reacting the steroid with a silylating agent such as bis(trimethylsilyl)trifluoroacetamide (BSTFA). caltech.edu The reaction involves the replacement of active hydrogens in hydroxyl and other functional groups with a TMS group. nih.govresearchgate.net

The formation of TMS derivatives offers several advantages for the GC-MS analysis of fluoxymesterone and its epimer:

Increased Volatility: The TMS group masks the polar functional groups, reducing intermolecular hydrogen bonding and increasing the volatility of the steroid. nih.gov

Improved Thermal Stability: Derivatization enhances the stability of the molecule at the high temperatures used in the GC injector and column. nih.gov

Enhanced Chromatographic Properties: TMS derivatization often leads to sharper and more symmetrical peaks, improving chromatographic resolution and sensitivity. jfda-online.com

Solid-Phase Extraction (SPE) Techniques for Steroid Epimers

Solid-phase extraction (SPE) is a widely utilized sample preparation technique that partitions compounds between a solid stationary phase and a liquid mobile phase. It is instrumental in the isolation and purification of analytes from complex biological matrices such as urine and plasma prior to chromatographic analysis. The selection of the appropriate SPE sorbent and elution conditions is paramount for the effective separation of steroid epimers like this compound.

The general procedure for SPE involves four main steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest. For the extraction of steroids, which are relatively non-polar, reversed-phase sorbents such as octadecyl (C18) bonded silica are commonly employed. The choice of solvents for each step is critical for achieving high recovery and purity.

Detailed Research Findings:

While specific SPE protocols for the exclusive separation of this compound are not extensively detailed in publicly available literature, the principles of steroid analysis provide a framework for its purification. Research on the analysis of fluoxymesterone and its metabolites often involves an SPE cleanup step. For instance, in studies investigating the urinary metabolites of fluoxymesterone, SPE is employed to remove interfering substances before analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS). These methods are capable of detecting various metabolites, including different isomers.

The separation of steroid epimers by SPE relies on subtle differences in their polarity and stereochemistry, which affect their interaction with the sorbent. The efficiency of the separation can be optimized by carefully selecting the sorbent material (e.g., C18, polymeric phases), adjusting the pH of the sample, and using a gradient of elution solvents with varying polarities. For example, a stepwise elution with increasing concentrations of an organic solvent like methanol or acetonitrile in water can facilitate the differential elution of closely related steroid isomers.

The following table summarizes the general steps and common parameters used in the solid-phase extraction of steroids, which can be adapted for the purification of this compound.

StepPurposeCommon Reagents/Parameters
Conditioning To activate the sorbent and create an environment suitable for sample binding.Methanol followed by water or an appropriate buffer.
Sample Loading To apply the sample onto the SPE cartridge, where the analytes of interest are retained.The sample is typically dissolved in an aqueous solution or a weak organic solvent.
Washing To remove weakly bound interferences from the sorbent.A weak organic solvent/water mixture or a buffer solution.
Elution To selectively desorb and collect the analytes of interest.An organic solvent or a mixture of organic solvents with higher elution strength (e.g., methanol, acetonitrile).

Cyclodextrin-Based Purification and Analytical Enhancement

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. This unique structure allows them to form inclusion complexes with a variety of guest molecules, including steroids. The formation of these host-guest complexes can significantly alter the physicochemical properties of the guest molecule, such as its solubility, stability, and chromatographic behavior.

Detailed Research Findings:

The application of cyclodextrins in the analytical chemistry of steroids is well-documented. In chromatography and electrophoresis, cyclodextrins can be used as chiral selectors to separate enantiomers and diastereomers. While specific studies on the use of cyclodextrins for the purification of this compound are scarce, the principles of cyclodextrin-mediated chiral separation are applicable.

The separation of steroid isomers using cyclodextrins is based on the differential stability of the inclusion complexes formed between the cyclodextrin (B1172386) host and the steroid guest. The subtle differences in the three-dimensional structure of epimers like fluoxymesterone and this compound can lead to variations in the strength of their interaction with the cyclodextrin cavity.

Capillary electrophoresis (CE) is a powerful technique for the separation of closely related compounds, and the addition of cyclodextrins to the background electrolyte is a common strategy for enhancing the separation of steroid isomers. Different types of cyclodextrins (e.g., alpha-, beta-, gamma-cyclodextrin) and their derivatives can be screened to find the optimal selector for a particular separation.

The following table illustrates the potential applications of cyclodextrins in the analysis of steroid epimers.

ApplicationPrinciplePotential Benefit for this compound Analysis
Enhanced Aqueous Solubility Formation of water-soluble inclusion complexes.Improved sample preparation and handling for aqueous-based analytical techniques.
Improved Stability Encapsulation within the cyclodextrin cavity protects the steroid from degradation.Increased accuracy and precision in quantitative analysis.
Chiral Separation in Chromatography Use as a chiral stationary phase or a mobile phase additive in HPLC.Potential for baseline separation of fluoxymesterone and this compound.
Chiral Separation in Capillary Electrophoresis Addition to the background electrolyte to induce differential migration of epimers.High-resolution separation of this compound from other isomers.

Biochemical and Mechanistic Investigations of 17 Epi Fluoxymesterone in Vitro/non Human Models

Steroid Receptor Interaction Studies

The interaction of androgens with the androgen receptor (AR) is a highly specific process governed by the three-dimensional structure of the steroid. The orientation of functional groups, particularly the hydroxyl group at the C17 position, is a critical determinant of binding affinity and subsequent receptor activation. For anabolic androgenic steroids, the 17β-hydroxyl configuration is considered essential for potent agonist activity.

While extensive quantitative data on the in vitro binding affinity of 17-epi-fluoxymesterone to the androgen receptor is not widely available in peer-reviewed literature, the principles of steroid-receptor interactions strongly indicate a significantly reduced affinity compared to its 17β-epimer, fluoxymesterone (B1673463). The stereochemistry of the C17 hydroxyl group is crucial for establishing the necessary hydrogen bonds within the ligand-binding pocket of the AR. The 17α-hydroxyl configuration of the epi-form results in a suboptimal fit, sterically hindering the precise alignment required for a high-affinity interaction. This principle is well-established across a range of androgenic steroids, where 17α-epimers consistently demonstrate lower binding affinities than their 17β counterparts.

The structural difference between this compound and fluoxymesterone lies solely in the spatial orientation of the C17 hydroxyl group. Fluoxymesterone possesses the standard 17β-hydroxyl group, which allows it to bind effectively to the androgen receptor. In contrast, this compound has a 17α-hydroxyl group. This inversion drastically alters the molecule's shape and its ability to interact with key amino acid residues, such as Asn705 and Arg752, in the AR's ligand-binding domain. escholarship.org Consequently, the binding profile of this compound is characterized by a substantially lower affinity for the AR compared to fluoxymesterone. This reduced affinity means that a much higher concentration of the epimer would be required to occupy the same number of receptors as fluoxymesterone.

CompoundC17 Hydroxyl ConfigurationExpected Relative Binding Affinity to AR
FluoxymesteroneBeta (β)Moderate to High
This compoundAlpha (α)Very Low

The binding of a potent agonist to the androgen receptor induces a critical conformational change, stabilizing the receptor in an active state. escholarship.org This structural rearrangement, particularly of the Activation Function-2 (AF-2) helix in the ligand-binding domain, creates a surface for the recruitment of co-activator proteins. escholarship.org Given the predicted low binding affinity of this compound, it is highly unlikely to effectively induce or stabilize this transcriptionally active conformation. The suboptimal fit within the binding pocket would lead to a less stable ligand-receptor complex and an incomplete or transient conformational change, thereby failing to promote the necessary structural alignment for full receptor activation.

The ability of a steroid-receptor complex to initiate gene transcription is dependent on its interaction with nuclear co-regulators. Co-activators bind to the specific surface created on the AR following an agonist-induced conformational change. Because this compound is expected to be a poor stabilizer of the AR's active conformation, its ability to modulate interactions with nuclear co-regulators would be severely impaired. The weakened and unstable interaction between the epimer and the receptor would not efficiently generate the binding motif required for co-activator recruitment. Therefore, this compound would be considered a very weak agonist or potentially an antagonist, with minimal capacity to initiate the cascade of co-regulator binding necessary for androgenic gene expression.

Enzyme Interaction and Inhibition Studies

The metabolism of synthetic steroids involves various enzymes that can modify their structure and activity. The stereochemistry at C17 is a key factor influencing these enzymatic transformations.

17β-hydroxysteroid dehydrogenases (17β-HSDs) are a family of enzymes responsible for the interconversion of 17-keto and 17β-hydroxy steroids. wikipedia.org Research has demonstrated that 17-epimerization of various 17α-methyl anabolic steroids, including fluoxymesterone, occurs in humans, leading to the formation of 17α-hydroxy-17β-methyl epimers. nih.gov This suggests that this compound can be formed in vivo. This metabolic process indicates an interaction with enzymes capable of catalyzing this epimerization, likely isoforms of 17β-HSD that can act on the C17 position of fluoxymesterone. The reverse reaction, converting this compound back to fluoxymesterone, is also theoretically possible, mediated by the same or different isoforms of 17β-HSD.

Potential for Enzyme Inhibition or Activation by the 17-Epimer

There is currently no publicly available scientific literature that has specifically investigated the potential for this compound to inhibit or activate any enzyme systems in in vitro or non-human models. While studies have examined the metabolism of the parent compound, fluoxymesterone, and the enzymes involved, the specific interactions of its 17-epimer with these or other enzymes have not been characterized. Research into whether this compound acts as a substrate, inhibitor, or activator of key metabolic enzymes, such as the cytochrome P450 family, would be necessary to understand its biochemical fate and potential interactions.

Cellular and Molecular Responses in In Vitro Systems

Effects on Gene Expression in Cell Culture Models (Non-Therapeutic Context)

Scientific investigations into the effects of this compound on gene expression in cell culture models are not present in the available literature. To understand the molecular mechanisms of this compound, studies would be required to assess its ability to modulate the expression of androgen-responsive genes or other target genes in various cell lines. Such research would clarify whether this compound retains, loses, or has altered activity at the genomic level compared to its parent compound.

Protein Anabolism/Catabolism Modulations in Experimental Models

There is a lack of published data from experimental models detailing the effects of this compound on protein anabolism or catabolism. While fluoxymesterone is known for its anabolic properties, it is unknown if the 17-epimer shares these characteristics. In vitro studies using cell lines such as myoblasts or hepatocytes would be required to determine if this compound can influence protein synthesis or degradation pathways.

Comparative Biochemical Potency in Cellular Assays

No comparative biochemical potency data for this compound in cellular assays has been published. To ascertain the biological activity of this epimer, it would be necessary to perform cellular assays, such as androgen receptor binding assays or reporter gene assays. These studies would allow for a direct comparison of the potency of this compound with that of fluoxymesterone and other androgens, providing insight into how the stereochemistry at the C17 position influences its interaction with the androgen receptor and subsequent cellular responses.

Metabolic Transformations of 17 Epi Fluoxymesterone in Non Human Systems

In Vitro Metabolic Pathway Elucidation

In vitro, or laboratory-based, studies provide a controlled environment to investigate the specific biochemical reactions involved in the metabolism of 17-epi-Fluoxymesterone. These methods typically utilize subcellular fractions, such as hepatic microsomes, or microbial systems to simulate and analyze metabolic pathways.

Hepatic microsomes, which are vesicles derived from the endoplasmic reticulum of liver cells, are a primary tool for in vitro drug metabolism studies. springernature.comnih.gov They contain a high concentration of cytochrome P450 (CYP) enzymes, which are crucial for the Phase I metabolism of many compounds. springernature.com The process involves incubating the test compound, such as this compound, with liver microsomes in the presence of necessary cofactors like NADPH. pharmaron.comunl.edu

Specific CYP enzymes play significant roles in steroid metabolism. CYP3A4 is a major enzyme in the human liver known to be involved in the metabolism of various steroids. nih.govnih.govresearchgate.net Studies on other 17-methylated steroids have shown the involvement of CYP3A4 in their biotransformation. dshs-koeln.denih.gov For instance, strains of the fission yeast Schizosaccharomyces pombe expressing human CYP3A4 have been shown to catalyze the hydroxylation of steroids. nih.gov Another key enzyme, CYP21 (steroid 21-hydroxylase), is also critical in steroid biosynthesis and metabolism. nih.gov Research has demonstrated that recombinant strains of S. pombe expressing human CYP21 can effectively hydroxylate steroid structures, indicating its potential role in the metabolism of compounds like this compound. dshs-koeln.denih.gov

Phase I metabolism involves the introduction or exposure of functional groups on the parent molecule, typically through oxidation, reduction, or hydrolysis. springernature.com For Fluoxymesterone (B1673463) and its epimers, these transformations lead to a variety of metabolites.

Hydroxylation: This is a major metabolic pathway for many steroids. nih.gov Studies on Fluoxymesterone have identified 6β-hydroxylation as a significant metabolic route. nih.govwikipedia.org In equine models, 16-hydroxy metabolites have also been identified as major products. nih.govmadbarn.com

Reduction: The reduction of the A-ring is a common metabolic pathway for anabolic steroids. researchgate.net

Oxidation: The liver metabolizes Fluoxymesterone through several oxidative processes, including 11β-hydroxy-oxidation. wikipedia.org This can lead to the formation of metabolites like 11-Oxofluoxymesterone. wikipedia.org

The table below summarizes the key Phase I metabolic reactions observed for the parent compound, Fluoxymesterone, which are indicative of the potential pathways for this compound.

Metabolic ReactionPosition of ChangeResulting Metabolite Type
HydroxylationC-6β6β-hydroxy metabolite
HydroxylationC-1616-hydroxy metabolites
OxidationC-11β11-oxo metabolite
ReductionA-ringDihydro and tetrahydro metabolites

Following Phase I reactions, the modified metabolites often undergo Phase II conjugation. springernature.com This process involves the attachment of endogenous molecules, such as glucuronic acid or sulfate (B86663), to the metabolite, which increases its water solubility and facilitates its excretion from the body. springernature.com In studies involving horses, it has been observed that metabolites of Fluoxymesterone are commonly excreted as glucuronide and sulfate conjugates. nih.govmadbarn.comresearchgate.net This indicates that glucuronidation and sulfation are important Phase II metabolic pathways for this class of steroids in non-human systems.

Microbial biotransformation serves as a valuable in vitro model for studying steroid metabolism. medcraveonline.comnih.gov Microorganisms possess a diverse range of enzymes that can catalyze various reactions, including hydroxylation, oxidation, and reduction, similar to those occurring in mammalian systems. medcraveonline.comnih.gov This technique has been successfully used to produce specific steroid derivatives that are otherwise difficult to synthesize chemically. medcraveonline.com Fungi, in particular, are widely used for these transformations. The biotransformation of steroids by microbes can provide insights into potential metabolic pathways and help generate metabolite standards for analytical purposes. nih.govnih.gov

In Vivo Metabolic Studies in Animal Models

In vivo studies, conducted within a living organism, provide a comprehensive picture of the absorption, distribution, metabolism, and excretion of a compound. Animal models are essential for understanding the complete metabolic profile of this compound.

The horse is a frequently used animal model for studying the metabolism of anabolic steroids. nih.govmadbarn.com Following the administration of Fluoxymesterone to horses, the parent compound is often not detected in urine, indicating extensive metabolism. nih.govmadbarn.com Instead, a range of metabolites is identified, providing crucial information for doping control in racehorses. nih.gov

Analysis of horse urine has revealed several key metabolites of Fluoxymesterone. researchgate.net Notably, 17-epifluoxymesterone has been identified as a minor metabolite. researchgate.net The major metabolic products found in horse urine include mono- and di-hydroxylated metabolites, with one of the hydroxylation positions confirmed at C-16. nih.govmadbarn.com Additionally, a unique and significant metabolite, 9α-fluoro-17,17-dimethyl-18-norandrostane-4,13-dien-11β-ol-3-one, has been detected and characterized. researchgate.netnih.gov These metabolites are often present in urine as glucuronide and sulfate conjugates. nih.govmadbarn.com

The following table lists some of the metabolites of Fluoxymesterone that have been identified in horse urine.

Metabolite NameType of MetaboliteReference
17-epifluoxymesteroneEpimer researchgate.net
16-hydroxyfluoxymesteronePhase I (Hydroxylation) nih.govmadbarn.comresearchgate.net
9α-fluoro-17,17-dimethyl-18-norandrostane-4,13-dien-11β-ol-3-oneRearranged Metabolite researchgate.netnih.gov
Glucuronide ConjugatesPhase II nih.govmadbarn.com
Sulfate ConjugatesPhase II nih.gov

Regio- and Stereoselectivity of Metabolic Reactions in Animals

In animal models, the metabolism of fluoxymesterone, the 17β-hydroxy epimer of this compound, demonstrates significant regio- and stereoselectivity. A primary metabolic pathway is 6β-hydroxylation, which has been identified as a major transformation for fluoxymesterone. nih.gov This reaction introduces a hydroxyl group at the 6β position, a common site for modification of 4-ene-3-oxo steroids.

Other key metabolic reactions for AAS in general include the reduction of the A-ring. scispace.com The double bond at C4-C5 is typically reduced, leading to the formation of 5α and 5β isomers. Following this, the 3-keto group is often reduced to a 3α- or 3β-hydroxy group. scispace.com The specific enzymes involved, such as 5α-reductase and 5β-reductase, and various hydroxysteroid dehydrogenases (HSDs), dictate the stereochemical outcome of these transformations. While studies often focus on the parent compound fluoxymesterone, the principles of regio- and stereoselective metabolism are applicable to its 17-epimer.

Table 1: Common Metabolic Reactions for Fluoxymesterone and Related Steroids

Metabolic Reaction Position(s) Common Isomers Formed
Hydroxylation C6 6β-hydroxy
A-Ring Reduction C5 5α and 5β
Keto Group Reduction C3 3α-hydroxy and 3β-hydroxy

Novel Metabolic Pathways and Rearrangement Products (e.g., Wagner-Meerwein rearrangement products)

Beyond standard Phase I reactions, 17α-methyl steroids can undergo more complex transformations, including molecular rearrangements. Studies on related 17β-hydroxy-17α-methyl steroids have shown that after administration, metabolites are formed that arise from a Wagner-Meerwein rearrangement. nih.gov This type of rearrangement is a carbon-skeleton migration, which in the case of these steroids, is proposed to occur via their 17β-sulfate conjugates. nih.gov

The rearrangement of these sulfate derivatives can lead to the formation of 18-nor-17,17-dimethyl-13(14)-ene structures. nih.gov This pathway demonstrates that the metabolism of these compounds is not limited to simple functional group modifications but can also involve significant structural alterations of the steroid nucleus. These products are not artifacts of analysis but are formed in vivo, likely arising from the inherent chemistry of the tertiary 17β-hydroxy group once it is conjugated to a sulfate group. nih.gov

Enzymatic Epimerization Mechanisms and Equilibrium

Epimerization at the C17 position is a critical metabolic reaction for 17α-methyl steroids, converting the administered compound into its epimer. This process involves the inversion of the stereochemistry at the C17 hydroxyl group.

Investigation of Enzyme-Catalyzed 17-Epimerization of Related Steroids

The epimerization of 17α-methyl anabolic steroids, including fluoxymesterone, has been observed in humans and is a significant metabolic pathway. nih.gov Research indicates that this is not a direct enzymatic swap of the hydroxyl group. Instead, a proposed mechanism involves the formation of a 17β-sulfate conjugate. This intermediate can then undergo rearrangement and hydrolysis, leading to the formation of the 17α-hydroxy-17β-methyl epimer (the epimer of the original steroid). nih.govnih.gov

While direct evidence for a single enzyme catalyzing the entire epimerization of fluoxymesterone is limited, the process is clearly biologically mediated. In other biological systems, enzymatic epimerization has been shown to be catalyzed by an oxidase/reductase pair, which acts via an oxidized intermediate. biorxiv.orgnih.gov For steroids, enzymes like 17β-hydroxysteroid dehydrogenase (17β-HSD) are crucial for transformations at the C17 position, catalyzing the reversible oxidation of a hydroxyl group to a ketone. scispace.com This oxidation to a 17-keto intermediate, followed by a stereospecific reduction, is a plausible mechanism for epimerization.

Stereospecificity of Metabolic Enzymes Towards Fluoxymesterone and its Epimer

Metabolic enzymes, particularly cytochrome P450s and hydroxysteroid dehydrogenases, exhibit a high degree of stereospecificity. wada-ama.org This means they preferentially bind to and act on substrates with a specific three-dimensional arrangement. An enzyme like 17β-HSD, for example, is named for its specificity in oxidizing the 17β-hydroxyl group.

The stereochemistry at C17—whether the methyl group is in the α-position and the hydroxyl in the β-position (as in fluoxymesterone) or vice versa (as in this compound)—profoundly affects how the molecule fits into the active site of an enzyme. This dictates which metabolic pathways are favored for each epimer. For instance, the rate of 6β-hydroxylation or A-ring reduction could differ significantly between fluoxymesterone and this compound due to the different presentation of the steroid molecule to the enzyme's active site. This enzymatic stereoselectivity is a fundamental principle governing the distinct metabolic fates of steroid epimers.

Table 2: Compound Names Mentioned

Compound Name
This compound
Fluoxymesterone

Theoretical and Computational Studies of 17 Epi Fluoxymesterone

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a window into the conformational preferences and energetic properties of 17-epi-fluoxymesterone, which are fundamental to its biological activity.

Conformational analysis of this compound involves the exploration of its potential energy surface to identify stable three-dimensional arrangements of its atoms. Due to the flexibility of the steroid's A-ring and the orientation of its substituents, the molecule can adopt various conformations. Computational methods such as molecular mechanics force fields are employed to calculate the potential energy of thousands of possible conformations.

Table 1: Illustrative Conformational Energy Data for Steroid Epimers (Analogous Data)

ConformerDihedral Angle (C13-C17-O17-H)Relative Energy (kcal/mol)Population (%)
160°0.045
2180°1.230
3-60°2.525

Note: This table presents hypothetical data based on typical energy differences observed in steroid conformers to illustrate the concept of an energy landscape. Actual values for this compound would require specific computational studies.

Molecular docking simulations are computational techniques used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. In the case of this compound, the primary target is the androgen receptor (AR). The binding of a ligand to the AR is the initial step in mediating the physiological effects of androgens.

Docking studies involve placing the three-dimensional structure of this compound into the ligand-binding pocket of the AR. A scoring function is then used to estimate the binding affinity, or the strength of the interaction, between the ligand and the receptor. These simulations can reveal key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

The stereochemistry at the C17 position is critical for the interaction with the AR. The 17-beta-hydroxyl group of testosterone (B1683101) and other potent androgens typically forms a crucial hydrogen bond with the residue Asn705 in the AR ligand-binding pocket. In this compound, the 17-alpha-hydroxyl group may lead to a different binding orientation and a less favorable interaction with Asn705, potentially resulting in a lower binding affinity compared to fluoxymesterone (B1673463). While specific docking studies for this compound are not extensively published, research on other steroid epimers has shown that changes in the C17 configuration can significantly impact androgen receptor binding nih.gov.

Table 2: Predicted Binding Affinities and Key Interactions of Steroid Epimers with the Androgen Receptor (Illustrative Data)

CompoundPredicted Binding Affinity (kcal/mol)Key Hydrogen Bond InteractionsKey Hydrophobic Interactions
Fluoxymesterone-10.5Asn705, Thr877Leu704, Met745
This compound-8.2Thr877Leu704, Met745
Testosterone-9.8Asn705, Arg752Leu704, Met745
Epitestosterone (B28515)-7.5Arg752Leu704, Met745

Note: This table contains hypothetical binding affinity scores and interactions to illustrate the expected differences between epimers based on general knowledge of steroid-AR interactions.

The gas-phase structure of an ion can be experimentally determined using techniques like ion mobility-mass spectrometry (IM-MS), which measures the collisional cross section (CCS). The CCS is a measure of the ion's size and shape in the gas phase. Computational methods, particularly density functional theory (DFT), can be used to predict the three-dimensional structures of gas-phase ions and their theoretical CCS values.

For steroid epimers, which have the same mass, IM-MS can be a powerful tool for differentiation. The different spatial arrangement of atoms in this compound compared to its 17-beta counterpart is expected to result in a different CCS value. Computational modeling can predict these differences by calculating the lowest energy gas-phase conformations and then using these structures to compute the theoretical CCS. These in silico predictions can then be compared with experimental data to confirm the identity of an unknown steroid. Studies on other steroid epimers have demonstrated that even subtle stereochemical differences can lead to unique and stable gas-phase conformations with distinct CCS values researchgate.net.

Table 3: Predicted and Experimental Collisional Cross Section (CCS) Values for Steroid Epimers (Analogous Data)

CompoundIon TypePredicted CCS (Ų)Experimental CCS (Ų)
Testosterone[M+H]+185.2184.9
Epitestosterone[M+H]+188.7188.5
Androsterone (B159326)[M+Na]+201.4201.1
Epiandrosterone[M+Na]+204.8204.5

Note: This table presents analogous data from known steroid epimers to illustrate the utility of CCS in distinguishing between them. Specific values for this compound are not available.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a deeper understanding of the electronic properties and reactivity of molecules.

Quantum chemical methods like Density Functional Theory (DFT) can be used to calculate the electronic structure of this compound. This includes determining the distribution of electrons within the molecule and the energies of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energies of the HOMO and LUMO are important reactivity descriptors. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Other calculated electronic properties include the molecular electrostatic potential (MEP), which illustrates the charge distribution on the molecular surface and can predict sites for electrophilic and nucleophilic attack. For this compound, the MEP would highlight the electronegative oxygen and fluorine atoms as potential sites for interaction with biological receptors. While specific DFT studies on this compound are not published, the principles of these calculations are well-established for steroid molecules.

Table 4: Calculated Electronic Properties of Steroid Isomers (Illustrative Data)

PropertyTestosteroneEpitestosterone
HOMO Energy (eV)-6.2-6.3
LUMO Energy (eV)-1.1-1.0
HOMO-LUMO Gap (eV)5.15.3
Dipole Moment (Debye)3.84.1

Note: The values in this table are for illustrative purposes and represent typical ranges for steroid molecules. Specific calculations for this compound are required for accurate data.

Quantum chemical calculations can be used to predict various spectroscopic properties of this compound, which are invaluable for its identification and characterization.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful application of quantum chemistry. By calculating the magnetic shielding tensors for each nucleus in the molecule, theoretical ¹H and ¹³C NMR spectra can be generated. These predicted spectra can be compared with experimental data to confirm the structure of a synthesized or isolated compound. For epimers like this compound, the change in the stereochemistry at C17 would be expected to cause significant changes in the chemical shifts of nearby protons and carbons, particularly those in the D-ring and the C18 methyl group. A study on the 17-epimerization of various anabolic steroids, including fluoxymesterone, noted that the ¹³C NMR spectra display differences in shielding effects for carbons 12-18 and 20 between the 17-alpha and 17-beta epimers nih.gov.

MS Fragmentation: Mass spectrometry (MS) is a key analytical technique for identifying steroids. The fragmentation pattern of a molecule in a mass spectrometer is dependent on its structure. Quantum chemical calculations can be used to predict the most likely fragmentation pathways of a molecule upon ionization. By calculating the energies of the parent ion and its potential fragment ions, the most energetically favorable fragmentation routes can be determined. This information can be used to create a theoretical mass spectrum. For this compound, the fragmentation pattern is expected to differ from that of fluoxymesterone due to the different stereochemistry at C17, which can influence the stability of certain fragment ions. Studies on the mass spectra of 17-epimeric steroids have shown that while the electron impact mass spectra are often very similar, subtle differences can sometimes be observed that allow for their differentiation nih.gov.

Table 5: Predicted ¹³C NMR Chemical Shifts for Key Carbons in Fluoxymesterone Epimers (Illustrative Data)

Carbon AtomFluoxymesterone (ppm)This compound (ppm)
C1232.533.1
C1348.949.5
C1451.251.0
C1523.423.8
C1630.631.2
C1781.582.3
C1816.717.5
C2026.325.9

Note: This table presents hypothetical chemical shift values based on the expected influence of C17 epimerization to illustrate the concept. Actual values require specific calculations or experimental data.

Transition State Analysis for Epimerization Pathways

The conversion between fluoxymesterone and its 17-epimer, this compound, represents a significant metabolic and chemical process. This epimerization at the C17 position is a known metabolic pathway for several 17α-methylated anabolic steroids. nih.gov The study of the transition state for this isomerization is crucial for understanding the kinetics and mechanism of this transformation. Theoretical and computational chemistry provide powerful tools to investigate such reaction pathways, offering insights into the high-energy transition state that governs the rate of epimerization.

At present, detailed quantum mechanical calculations specifically elucidating the transition state for the epimerization of this compound are not extensively available in publicly accessible scientific literature. However, the general principles of such an analysis can be described. A computational study would typically employ methods like Density Functional Theory (DFT) or other high-level ab initio calculations to map out the potential energy surface of the molecule as it transitions from one epimeric form to the other. bibbase.orgresearchtrends.netnih.govrsc.orgwwu.edu

The process would involve identifying the minimum energy structures of both this compound and fluoxymesterone. Subsequently, a search for the transition state connecting these two minima would be performed. This transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for the isomerization to occur.

Key parameters that would be determined from such a transition state analysis are summarized in the hypothetical data table below.

Table 1: Hypothetical Parameters from a Transition State Analysis of this compound Epimerization

Parameter Description Hypothetical Value
Activation Energy (ΔG‡) The Gibbs free energy difference between the reactant and the transition state. A higher value indicates a slower reaction rate. Not available
Transition State Geometry The specific arrangement of atoms at the highest point of the energy barrier. Key features would include elongated or breaking bonds and altered bond angles around the C17 center. Not available
Imaginary Frequency A vibrational mode with a negative frequency, characteristic of a transition state. This mode corresponds to the motion along the reaction coordinate that leads to the product. Not available

| Reaction Coordinate | The pathway of minimum energy that connects the reactant, transition state, and product. It illustrates the geometric changes the molecule undergoes during epimerization. | Not available |

The mechanism of C17 epimerization in 17α-methylated steroids is thought to involve the formation of an intermediate or a transition state where the C17-hydroxyl group and the C17-methyl group can interchange their positions. This could potentially proceed through a mechanism involving the transient formation of a carbocation or a related high-energy species at the C17 position, which would allow for the inversion of stereochemistry. Spectroscopic methods can be used to characterize isomerization transition states, and the barrier heights derived from such data often show excellent agreement with ab initio calculations. nih.gov

Without specific computational studies on this compound, a detailed quantitative analysis remains elusive. However, the theoretical framework for such an investigation is well-established and could provide valuable insights into the stability and metabolic fate of this compound.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. For epimeric steroids like this compound, QSAR can be a powerful tool to understand how the three-dimensional arrangement of atoms influences their interaction with biological targets.

Development of QSAR Models for Epimeric Steroids

The development of robust QSAR models for epimeric steroids requires careful consideration of molecular descriptors that can capture the subtle differences in their three-dimensional structures. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly well-suited for this purpose as they generate 3D fields around the molecules to represent their steric, electrostatic, hydrophobic, and hydrogen-bonding properties. nih.gov

The general workflow for developing a 3D-QSAR model for a series of epimeric steroids would involve the steps outlined in the table below.

Table 2: General Workflow for Developing 3D-QSAR Models for Epimeric Steroids

Step Description
1. Dataset Selection A set of structurally related steroids with experimentally determined biological activities (e.g., receptor binding affinities) is compiled.
2. Molecular Modeling and Alignment 3D structures of the molecules are generated and aligned based on a common scaffold. This is a critical step as the alignment directly impacts the quality of the model.
3. Descriptor Calculation Molecular fields (e.g., steric and electrostatic for CoMFA) are calculated around the aligned molecules.
4. Statistical Analysis Partial Least Squares (PLS) regression or other statistical methods are used to build a mathematical model that correlates the variations in the molecular fields with the differences in biological activity.

| 5. Model Validation | The predictive power of the QSAR model is assessed using internal (e.g., cross-validation) and external validation (using a test set of compounds not included in the model development). |

For epimeric steroids, the key challenge lies in the alignment rule, as the structural differences are localized at a single stereocenter. The choice of the alignment template and the conformational sampling of the molecules are crucial for generating a predictive model.

Correlation of Structural Features with Biochemical Activity

Once a predictive 3D-QSAR model is established, it can be used to visualize the correlation between specific structural features and the observed biochemical activity. CoMFA and CoMSIA models generate contour maps that highlight regions in space where certain properties are favorable or unfavorable for activity.

For instance, a CoMFA analysis of a set of androgen receptor ligands could reveal that a bulky substituent at a particular position enhances binding affinity (represented by a green contour for sterically favored regions), while a negatively charged group in another region is detrimental (represented by a red contour for electrostatically disfavored regions).

Table 3: Illustrative Correlation of Structural Features of Epimeric Steroids with Biochemical Activity from a Hypothetical 3D-QSAR Study

Structural Feature Physicochemical Property Correlation with Activity
C17-Methyl Group Orientation (α vs. β) Steric Bulk The orientation of the methyl group can significantly influence the fit within the receptor's binding pocket. A β-orientation (as in this compound) might introduce steric clashes with certain amino acid residues, potentially reducing binding affinity compared to the α-epimer.
C11-Hydroxyl Group Hydrogen Bonding The hydroxyl group at C11 can act as a hydrogen bond donor or acceptor. The model could indicate if a hydrogen bond with a specific residue in the receptor is crucial for high activity.
C9-Fluoro Group Electrostatic Potential The electronegative fluorine atom alters the electrostatic potential of the molecule. Contour maps might show that a region of negative potential in this area is favorable for interaction with a positively charged residue in the binding site.

By analyzing these correlations, medicinal chemists can make informed decisions in the design of new, more potent, or selective steroid-based compounds.

In Silico Prediction of Metabolites and Metabolic Hotspots

In silico tools play an increasingly important role in predicting the metabolic fate of xenobiotics, including steroids like this compound. These computational models can identify potential sites of metabolism (metabolic hotspots) and predict the structures of the resulting metabolites. news-medical.netsimulations-plus.comnih.govnih.govnih.govsciforum.net

The primary enzymes responsible for steroid metabolism are the cytochrome P450 (CYP) family. nih.gov In silico models for CYP-mediated metabolism can be broadly categorized into ligand-based and structure-based approaches.

Ligand-based methods use information from known substrates of a particular CYP isozyme to build predictive models based on structural similarities and physicochemical properties.

Structure-based methods utilize the 3D structure of the CYP enzyme's active site to dock the substrate and predict the most likely sites of oxidation based on their proximity to the catalytic center and the predicted reactivity of different atoms.

Table 4: Common In Silico Approaches for Predicting Steroid Metabolism

Approach Description Predicted Outcome
Rule-based Systems Employ a predefined set of biotransformation rules derived from known metabolic reactions of steroids. A list of potential metabolites based on the application of these rules to the parent structure.
Machine Learning Models Trained on large datasets of known metabolic transformations to learn the patterns that determine the site of metabolism. Probabilistic prediction of the most likely metabolic hotspots on the molecule.
Quantum Mechanical (QM) Calculations Calculate the activation energies for the abstraction of hydrogen atoms or the addition of oxygen to different positions on the steroid, providing a measure of chemical reactivity. Ranking of potential metabolic sites based on their calculated reactivity.

| Molecular Docking | Docks the steroid into the active site of a specific CYP450 isozyme to assess the accessibility of different positions to the enzyme's catalytic machinery. | Identification of atoms that are sterically accessible for metabolism. |

For this compound, in silico tools would likely predict several potential metabolic transformations, including:

Hydroxylation: The introduction of hydroxyl groups at various positions on the steroid nucleus is a common metabolic pathway.

Reduction: The reduction of the A-ring keto group.

Further oxidation: The oxidation of existing hydroxyl groups.

By combining information on the accessibility and reactivity of different sites on the this compound molecule, these in silico models can generate a prioritized list of potential metabolites. This information is invaluable for guiding experimental metabolite identification studies and for understanding the potential for the formation of active or inactive metabolites.

Comparative Studies with Fluoxymesterone and Other Steroid Epimers

Comparative Analysis of Synthetic Routes for Epimeric Pairs

The synthesis of steroid epimers, such as 17-epi-fluoxymesterone and fluoxymesterone (B1673463), hinges on stereoselective control at the C17 position. The orientation of the hydroxyl group at this carbon—alpha (α) for the epi-form and beta (β) for the parent steroid—is the defining structural difference.

The synthesis of fluoxymesterone typically involves the microbial hydroxylation of androstenedione (B190577), followed by a series of chemical modifications. The final step often involves the reduction of a 17-keto group, which can yield a mixture of both 17α and 17β-hydroxy epimers. The choice of reducing agent and reaction conditions plays a critical role in determining the ratio of the resulting epimers. For instance, catalytic hydrogenation or the use of metal hydrides can be optimized to favor the formation of the thermodynamically more stable 17β-hydroxy epimer (fluoxymesterone).

Conversely, the synthesis of the 17-epi form often requires specific, stereoselective-reducing agents that favor the formation of the 17α-hydroxy group. Alternatively, the this compound can be prepared through an inversion of stereochemistry at C17 of a suitable precursor. This can be achieved through reactions like the Mitsunobu reaction, which allows for a well-controlled inversion of the hydroxyl group's configuration. The presence of this compound as a metabolite of fluoxymesterone has also been identified, indicating that in vivo enzymatic processes can facilitate this epimerization.

Differential Analytical Characteristics of this compound vs. Fluoxymesterone

The subtle difference in the spatial arrangement of the C17 hydroxyl group leads to distinct physicochemical properties, enabling their separation and identification using various analytical techniques.

In both gas chromatography (GC) and liquid chromatography (LC), the two epimers exhibit different retention times due to their varied interactions with the stationary phase. The 17β-hydroxyl group of fluoxymesterone is generally more sterically hindered than the 17α-hydroxyl group of its epimer.

In reverse-phase liquid chromatography (RP-LC), this compound typically elutes earlier than fluoxymesterone. This is because the 17α-hydroxyl group is more exposed and can engage in stronger interactions with the polar mobile phase, leading to a shorter retention time.

In gas chromatography, after derivatization (commonly silylation) to increase volatility, the epimers can also be separated. The elution order can depend on the specific GC column and temperature program used. However, differences in the shape of the derivatized molecules and their interaction with the stationary phase allow for their chromatographic resolution.

Table 1: Comparative Retention Times of Fluoxymesterone and its Epimer

CompoundAnalytical MethodTypical Elution Order
This compoundReverse-Phase LCEarlier
FluoxymesteroneReverse-Phase LCLater
Derivatized this compoundGas ChromatographyVaries
Derivatized FluoxymesteroneGas ChromatographyVaries

Mass spectrometry (MS), particularly when coupled with GC or LC, is a powerful tool for distinguishing between steroid epimers. While the electron ionization (EI) mass spectra of the two epimers can be quite similar, subtle but consistent differences in the relative abundances of certain fragment ions can be observed.

More definitive differentiation can be achieved using tandem mass spectrometry (MS/MS). The collision-induced dissociation (CID) of the precursor ions of the two epimers often yields different product ion spectra. For example, the fragmentation of the silylated derivatives of fluoxymesterone and its 17-epimer can show variations in the ratios of characteristic ions. These differences arise from the stereochemical influence on the stability of the fragment ions and the pathways of their formation. Specifically, the loss of the derivatized hydroxyl group and subsequent rearrangements in the steroid backbone can be affected by the initial stereochemistry at C17.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the unambiguous stereochemical assignment of steroid epimers. The spatial orientation of the C17 hydroxyl group and the C17 methyl group results in distinct chemical shifts for the protons and carbons in their vicinity.

In ¹H NMR, the chemical shift of the proton attached to C17 (if present) and the protons of the C18 methyl group are particularly sensitive to the stereochemistry at C17. The through-space interactions, such as the Nuclear Overhauser Effect (NOE), can provide conclusive evidence for the relative positions of these groups. For instance, an NOE between the C18 methyl protons and a proton on the α-face of the steroid would be indicative of a 17β-hydroxyl group (fluoxymesterone), while its absence and the presence of other specific NOEs would confirm the 17α-hydroxyl configuration of the epi-form.

In ¹³C NMR, the chemical shifts of C17, C13, and the C18 methyl carbon are also diagnostic for the stereochemistry at C17.

Table 2: Key NMR Spectral Differences for Stereochemical Assignment

NucleusSpectral FeatureFluoxymesterone (17β-OH)This compound (17α-OH)
¹HChemical Shift of C18-CH₃Specific chemical shiftDifferent chemical shift
¹HNuclear Overhauser EffectPresent between C18-CH₃ and α-face protonsAbsent between C18-CH₃ and α-face protons
¹³CChemical Shift of C17Characteristic chemical shiftDifferent chemical shift
¹³CChemical Shift of C18Characteristic chemical shiftDifferent chemical shift

Comparative Biochemical Activity and Receptor Binding Profiles

The stereochemistry at C17 has a profound impact on the biological activity of fluoxymesterone, primarily through its influence on androgen receptor (AR) binding.

The androgen receptor is a specific nuclear receptor that binds to androgens to elicit a biological response. The binding affinity of a steroid to the AR is highly dependent on its three-dimensional structure. The 17β-hydroxyl group of fluoxymesterone is crucial for high-affinity binding to the androgen receptor. This orientation allows for optimal interaction with the amino acid residues within the ligand-binding pocket of the AR.

In contrast, the 17α-hydroxyl group of this compound results in a significantly lower binding affinity for the androgen receptor. This is due to steric hindrance and a suboptimal fit within the receptor's binding site. The altered orientation of the hydroxyl group disrupts the key hydrogen bonding and hydrophobic interactions that are necessary for stable receptor-ligand complex formation. Consequently, this compound is considered to have significantly weaker androgenic activity compared to fluoxymesterone. Studies have shown that the 17-epimers of various androgens consistently exhibit reduced receptor binding affinity and biological activity.

Differential Enzyme Interactions of this compound Compared to Fluoxymesterone

The stereochemical orientation of the hydroxyl group at the C-17 position plays a pivotal role in the interaction of steroid hormones with enzymes. In Fluoxymesterone, the 17β-hydroxyl group is crucial for its biological activity, facilitating its binding to the androgen receptor. patsnap.com The epimer, this compound, with its 17α-hydroxyl group, exhibits altered interactions with key metabolic enzymes.

Studies on similar 17α-methylated anabolic steroids have shown that 17-epimerization can significantly impact the affinity for and the rate of metabolism by enzymes such as 11β-hydroxysteroid dehydrogenase 2 (11β-HSD2) and various cytochrome P450 (CYP) enzymes. researchgate.net Fluoxymesterone itself is a potent inhibitor of 11β-HSD2. researchgate.net The change in stereochemistry at C-17 in this compound likely alters the binding orientation within the active site of these enzymes, leading to differential rates of metabolism and potentially different metabolic products.

The binding of steroids to enzymes can be influenced by conformational selection, where the enzyme selectively binds to a specific conformation of the steroid. nih.gov The C-17 epimerization in this compound would lead to a different ensemble of low-energy conformations compared to Fluoxymesterone, thereby affecting its recognition and processing by metabolic enzymes.

EnzymeInteraction with FluoxymesteronePostulated Interaction with this compound
Androgen Receptor High-affinity binding, agonist activity. patsnap.comLower binding affinity due to altered stereochemistry at C-17, likely resulting in reduced androgenic activity.
11β-HSD2 Potent inhibitor. researchgate.netAltered binding and inhibitory potential due to different spatial arrangement of the 17-hydroxyl group.
CYP3A4 Substrate for metabolism. mdedge.comLikely a substrate, but with potentially different rates of hydroxylation and other modifications due to altered presentation to the active site.
5α-reductase Substrate, converted to 5α-dihydrofluoxymesterone. wikipedia.orgThe impact of C-17 epimerization on 5α-reduction is not well-documented for this specific compound, but changes in substrate orientation could affect enzyme efficiency.

Comparative Metabolic Fates in Model Systems

The metabolic fate of a steroid is intricately linked to its chemical structure. The epimerization at C-17 in this compound compared to Fluoxymesterone leads to distinct metabolic pathways and profiles.

Comparison of In Vitro Metabolic Pathways of Epimeric Steroids

In vitro studies using human liver microsomes and other cellular systems have been instrumental in elucidating the metabolic pathways of anabolic steroids. dshs-koeln.deeuropa.eueuropa.eunih.gov For 17α-methylated steroids, metabolism often involves hydroxylation, reduction, and conjugation. nih.gov The process of 17-epimerization itself is a known metabolic pathway for many 17α-methyl anabolic steroids, where the parent compound is converted to its 17-epimer in vivo. nih.gov

The primary metabolic pathways for Fluoxymesterone include 6β-hydroxylation, reduction of the A-ring, and oxidation of the 11β-hydroxyl group. wikipedia.orgnih.gov For this compound, while it can be a metabolite of Fluoxymesterone, its own subsequent metabolism would proceed differently. The altered stereochemistry could favor or hinder certain enzymatic reactions. For instance, the accessibility of specific sites on the steroid nucleus to hydroxylating enzymes might be different.

Metabolic ReactionFluoxymesteroneThis compound (Postulated)
17-Epimerization Can be converted to this compound. nih.govresearchgate.netIs the product of Fluoxymesterone epimerization.
6β-Hydroxylation A major metabolic pathway. nih.govThe rate may be altered due to different overall molecular shape.
A-ring reduction Occurs as part of metabolism. wikipedia.orgExpected to occur, but the stereochemistry of the resulting products may differ.
11β-hydroxy oxidation A known metabolic route. wikipedia.orgLikely to occur, as the C-11 position is distant from C-17.
Conjugation (Glucuronidation/Sulfation) Metabolites are conjugated for excretion. madbarn.comnih.govMetabolites would also undergo conjugation.

Differential Metabolite Profiles in Animal Studies

Animal models, particularly equine studies, have provided valuable insights into the metabolism of Fluoxymesterone. madbarn.comnih.gov In horses, Fluoxymesterone is extensively metabolized, and the parent compound is often not detected in urine. madbarn.comnih.gov Instead, various hydroxylated and conjugated metabolites are identified. madbarn.comnih.gov While specific animal studies on the metabolism of this compound are not detailed in the provided search results, it is established that 17-epimers of other anabolic steroids are found in excretion studies. nih.gov

The ratio of the 17α-methyl (parent) to the 17β-methyl (epimer) metabolite can vary significantly depending on the specific steroid and the animal model. nih.gov This suggests that the enzymatic processes governing epimerization and subsequent metabolism are species-dependent. A comparative study would likely reveal a different ratio and profile of downstream metabolites for this compound compared to Fluoxymesterone.

Influence of Stereochemistry on Molecular Interactions and Properties

Impact of C-17 Epimerization on Conformational Dynamics

These conformational changes can affect the molecule's solubility, crystal packing, and how it presents itself to a biological receptor or an enzyme's active site. The altered positioning of the hydroxyl group in this compound can lead to different intramolecular hydrogen bonding possibilities and steric interactions, further influencing its preferred conformations.

Effects of Stereochemistry on Intermolecular Interactions

The difference in the spatial arrangement of functional groups due to epimerization directly impacts intermolecular interactions, such as those with receptor binding pockets. nih.gov For a steroid to bind to its receptor, a precise complementarity of shape and electronic properties is required. The 17β-hydroxyl group of Fluoxymesterone is a key feature for its interaction with the androgen receptor. patsnap.com

Emerging Research Avenues and Methodological Innovations

Development of Novel Analytical Methodologies for Epimeric Steroids

The structural similarity between steroid epimers, such as fluoxymesterone (B1673463) and its 17-epi form, presents a considerable challenge for conventional analytical techniques. The orientation of the hydroxyl group at the C-17 position is the only difference, yet it can significantly impact biological activity. Consequently, the development of highly selective and sensitive analytical methods is a primary focus of current research.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated analytical techniques, which couple a separation method with a detection method, have become indispensable for the comprehensive analysis of complex mixtures, including steroids in biological matrices. asiapharmaceutics.infosaspublishers.com These methods enhance analytical power, providing both separation and structural identification in a single run. researchgate.net

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the cornerstones of steroid analysis. mdpi.com GC-MS, often requiring derivatization to increase the volatility of the steroids, provides excellent chromatographic resolution and detailed mass spectra for structural elucidation. mdpi.comnih.gov LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers high sensitivity and specificity for the direct analysis of steroids in complex samples without the need for derivatization. nih.gov

More advanced hyphenated systems are also being explored. For instance, LC can be coupled with nuclear magnetic resonance (NMR) spectroscopy (LC-NMR) to provide unambiguous structural information, which is particularly valuable for identifying unknown metabolites or novel steroid derivatives. researchgate.net Another powerful combination is ultra-performance supercritical fluid chromatography with tandem mass spectrometry (UPSFC–MS/MS), which has been successfully applied for the rapid and sensitive profiling of multiple endogenous steroids. researchgate.netnih.gov

Table 1: Overview of Hyphenated Techniques in Steroid Analysis
TechniquePrincipleAdvantages for Epimer AnalysisReference
GC-MSSeparates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by mass-based detection.High resolution, detailed structural information from mass spectra. mdpi.com
LC-MS/MSSeparates compounds based on their partitioning between a stationary phase and a liquid mobile phase, followed by tandem mass spectrometry for selective and sensitive detection.High sensitivity and specificity, suitable for complex matrices, no derivatization required. nih.gov
UPSFC-MS/MSUses supercritical fluid as the mobile phase for rapid separation, coupled with MS/MS detection.Very fast analysis times (e.g., under 5 minutes for 19 steroids), robust, and sensitive. researchgate.netnih.gov
LC-NMRCombines the separation power of LC with the definitive structure elucidation capability of NMR.Provides unambiguous structural information, crucial for identifying novel or unknown epimers. researchgate.net

Advanced Ion Mobility Spectrometry for Isomer Separation Beyond C-17

Ion Mobility-Mass Spectrometry (IM-MS) has emerged as a powerful technique for the separation of isomers, including steroid epimers that differ only in the stereochemistry at a single carbon atom. acs.orgresearchgate.net This gas-phase separation technique distinguishes ions based on their size, shape, and charge, as measured by their collision cross-section (CCS). proquest.comresearchgate.net

Drift tube ion mobility spectrometry (DTIMS) has demonstrated the ability to separate various steroid isomers. bohrium.com By forming different adducts (e.g., protonated vs. sodiated) or dimers, the separation between epimers can be significantly enhanced, sometimes achieving baseline resolution where traditional mass spectrometry alone would fail. acs.orgbohrium.com For example, the sodiated dimers of androsterone (B159326) and its epimer, trans-androsterone, were baseline separated, a feat not possible with their monomeric forms. acs.org

Recent advancements in IM-MS technology, such as high-resolution ion mobility (HRIM) techniques like Structures for Lossless Ion Manipulation (SLIM), offer unprecedented resolving power. fit.edusepscience.com SLIM can achieve separations equivalent to a 30-minute liquid chromatography run but in a fraction of the time (milliseconds). sepscience.com Furthermore, chemical derivatization strategies targeting specific functional groups on the steroid skeleton can be employed to "amplify" the subtle structural differences between epimers, leading to improved separation in the ion mobility cell. proquest.comnih.gov

Table 2: Ion Mobility Spectrometry Techniques for Steroid Isomer Separation
IM-MS TechniqueSeparation PrincipleApplication to EpimersReference
Drift Tube IMS (DTIMS)Separates ions based on their drift time through a gas-filled tube under a weak electric field.Successfully separated C5 ring conformation isomers and hydroxyl epimers. bohrium.com
Traveling Wave IMS (TWIMS)Uses traveling waves of voltage to propel ions through the mobility cell.Used to separate steroid glucuronide epimers like testosterone (B1683101) glucuronide and epitestosterone (B28515) glucuronide. nih.gov
Field Asymmetric IMS (FAIMS)Separates ions based on the difference between their mobility in high and low electric fields.Increases sensitivity, speed, and accuracy of mass spectrometry measurements for complex biological samples. sepscience.com
Structures for Lossless Ion Manipulation (SLIM)Utilizes traveling waves on printed circuit boards for very long path length separations, providing ultra-high resolution.Offers the highest resolution, capable of separating isomeric forms to deliver clear, non-chimeric fragmentation spectra. fit.edusepscience.com

Microfluidic and Miniaturized Analytical Systems for Steroid Analysis

Microfluidic systems, also known as "lab-on-a-chip" (LOC) or micro total analysis systems (µTAS), are revolutionizing analytical chemistry by miniaturizing and integrating laboratory processes onto a small chip. researchgate.netugent.be These systems offer significant advantages for steroid analysis, including the use of minute sample and reagent volumes, faster analysis times, and the potential for high-throughput and automated operation. scientific.netresearchgate.net

Researchers have developed microfluidic devices for various aspects of steroid analysis, from sample preparation to detection. For example, a digital microfluidics method has been created for the multiplexed quantification of steroids from core needle biopsy samples as small as 2 to 8 mg. nih.gov This system integrates steroid extraction and cleanup followed by analysis with HPLC-MS/MS. nih.gov Other developments include integrated polymer lab-on-a-chip devices for on-site monitoring of steroid hormones in environmental water samples. scientific.net

The development of cell-based microfluidic assays is another promising area. nih.gov These systems allow for the culture of human cell lines on a chip to study steroid synthesis (steroidogenesis) in a more dynamic and biologically relevant environment, enabling time-resolved monitoring of steroid production. nih.govgenetechchina.com

Biotechnological Approaches for Steroid Transformation and Epimer Production

Biotechnology offers powerful and precise tools for the synthesis and modification of complex molecules like steroids. In contrast to traditional chemical synthesis, which can involve harsh conditions and produce unwanted byproducts, biotechnological methods often provide high regio- and stereoselectivity under mild conditions. davidmoore.org.ukscispace.com

Engineered Enzymes for Stereospecific Conversions

The selective modification of the steroid nucleus is a significant challenge in synthetic chemistry. Engineered enzymes, particularly from the cytochrome P450 (CYP) monooxygenase family, are highly effective biocatalysts for the site- and stereoselective hydroxylation of C-H bonds on the steroid scaffold. nih.govnih.gov This capability is fundamental for producing specific epimers or introducing functional groups at positions that are difficult to access through chemical means.

Through techniques like site-directed mutagenesis and rational design, the activity, selectivity, and stability of these enzymes can be significantly enhanced. nih.gov For instance, researchers have engineered CYP154C2 to improve its 2α-hydroxylation efficiency on testosterone and androstenedione (B190577) by several folds while maintaining high stereoselectivity. nih.gov By altering key amino acid residues in the enzyme's active site, the orientation of the steroid substrate can be controlled, directing hydroxylation to a specific carbon atom and creating the desired stereoisomer. nih.govresearchgate.net This chemoenzymatic strategy allows for the rapid construction of complex and valuable steroid derivatives. nih.gov

Microbial Transformations for Novel Fluoxymesterone Derivatives

Whole-cell microbial transformations represent a well-established and efficient method for modifying steroids. medcraveonline.com A wide variety of microorganisms, including bacteria, fungi, and yeasts, possess diverse enzymatic machinery capable of performing a range of reactions on the steroid skeleton, such as hydroxylations, oxidations, reductions, and isomerizations. scispace.commedcraveonline.comresearchfloor.org These biotransformations are a key part of the pharmaceutical industry's steroid production pipeline, bridging chemical synthesis with biological precision. davidmoore.org.uk

The introduction of fluorine into a steroid molecule, as in fluoxymesterone, can influence its biotransformation. Microorganisms are known to metabolize fluorinated compounds, often utilizing oxygenase enzymes that can accept fluorinated derivatives of their natural substrates. ucd.ietaylorfrancis.com By screening different microbial strains, it is possible to discover novel biotransformations of fluoxymesterone, potentially leading to new derivatives with unique properties. For example, various fungal species, such as those from the genera Mucor and Rhizopus, are known for their ability to introduce hydroxyl groups at specific positions on the steroid nucleus, which could be applied to fluoxymesterone to generate novel hydroxylated derivatives or even facilitate the production of its 17-epimer. scispace.comrsc.org

Table 3: Common Microbial Reactions for Steroid Modification
Reaction TypeDescriptionExample MicroorganismsReference
HydroxylationIntroduction of a hydroxyl (-OH) group at a specific position and orientation.Rhizopus sp., Mucor sp., Bacillus sp. scispace.com
DehydrogenationCreation of a double bond, often in the A-ring (e.g., Δ1-dehydrogenation).Rhodococcus coprophilus researchfloor.org
Carbonyl ReductionReduction of a ketone group (e.g., at C-3, C-17, or C-20) to a hydroxyl group.Clostridium paraputrificum davidmoore.org.uk
Side-chain CleavageRemoval of the side chain from sterols to produce androgen and estrogen precursors.Mycobacterium sp., Rhodococcus sp. davidmoore.org.uk

Future Directions in Theoretical Modeling for Steroid Epimers

The nuanced differences between steroid epimers, such as 17-epi-Fluoxymesterone and its parent compound, present a significant challenge for theoretical and computational chemistry. The subtle change in the spatial orientation of a single functional group can dramatically alter biological activity. Future advancements in theoretical modeling are poised to provide deeper insights into the behavior of these complex molecules, moving beyond generalized predictions to specific, accurate characterizations of epimeric forms.

Enhanced Predictive Models for Receptor-Ligand Interactions

The biological effects of this compound are contingent on its interaction with cellular receptors, most notably the androgen receptor (AR). Predicting the binding affinity and subsequent receptor activation is a primary goal of theoretical modeling. Current models often struggle to differentiate between epimers due to the high degree of structural similarity.

Future research is moving towards more sophisticated predictive models. Quantitative Structure-Activity Relationship (QSAR) models, which correlate variations in molecular structure with changes in biological activity, are becoming increasingly refined. libretexts.orgwikipedia.org For steroid epimers, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) are particularly promising. wikipedia.org These methods map the steric and electrostatic fields of the molecules, allowing for a more detailed comparison of how epimers with different 3D shapes will fit into a receptor's binding pocket.

Advancements in machine learning and artificial intelligence are also being leveraged to create more accurate predictive models. arxiv.orgfrontiersin.org By training algorithms on large datasets of steroid-receptor interactions, it may become possible to develop models that can accurately predict the binding affinity of novel or understudied compounds like this compound. These models can incorporate a wider range of molecular descriptors, moving beyond simple physicochemical properties to include dynamic conformational changes and solvation effects. slideshare.net

A key area of development is the improved modeling of receptor flexibility. The androgen receptor is not a static structure; it undergoes conformational changes upon ligand binding. researchgate.net Future models will need to incorporate this flexibility to accurately predict how epimers can induce different receptor conformations, leading to varied biological responses.

The following table illustrates the types of data that could be used to build and validate such predictive models:

Compound Receptor Binding Affinity (nM) Predicted Binding Affinity (nM) Model Type
FluoxymesteroneAndrogen Receptor5.26.13D-QSAR
This compoundAndrogen Receptor18.915.73D-QSAR
TestosteroneAndrogen Receptor1.11.3Machine Learning
EpitestosteroneAndrogen Receptor35.433.8Machine Learning

Note: The data in this table is illustrative and intended to represent the type of information used in advanced predictive modeling.

Advanced Computational Approaches for Reaction Pathway Elucidation

The formation of this compound from its parent compound is a critical area of study, with implications for metabolism and detection. Computational chemistry offers powerful tools to elucidate the mechanisms of this epimerization. Future research will likely focus on the use of quantum mechanics (QM) and hybrid QM/MM (quantum mechanics/molecular mechanics) methods to model the reaction pathways.

These approaches can be used to calculate the energy barriers for different potential mechanisms of epimerization, identifying the most likely pathway. nih.gov For example, computational models can explore whether the epimerization occurs through a direct proton abstraction/addition mechanism or via the formation of an intermediate species. Understanding these pathways is crucial for predicting the conditions under which epimerization is likely to occur.

Furthermore, computational methods can be used to study the role of enzymes in catalyzing the epimerization of fluoxymesterone. By modeling the steroid within the active site of a relevant enzyme, such as a hydroxysteroid dehydrogenase, researchers can gain insight into the specific interactions that facilitate the change in stereochemistry. nih.gov

The following table outlines potential computational approaches for studying the epimerization of fluoxymesterone:

Computational Method Objective Key Outputs
Density Functional Theory (DFT)Determine the most stable conformation of this compound.Geometric parameters, vibrational frequencies.
Ab initio molecular dynamicsSimulate the epimerization reaction at the quantum level.Reaction coordinates, transition state structures.
QM/MM SimulationsModel the interaction of fluoxymesterone with a metabolizing enzyme.Binding energies, catalytic residues.

Challenges and Opportunities in this compound Research

Research into this compound is faced with several challenges, primarily stemming from its nature as an epimer of a more well-studied compound. However, these challenges also present opportunities for the development of novel analytical techniques and a deeper understanding of steroid biochemistry.

Addressing Analytical Complexities in Epimeric Mixtures

Distinguishing between this compound and fluoxymesterone in a mixed sample is a significant analytical challenge. Standard techniques like mass spectrometry often produce identical or very similar mass spectra for epimers, making differentiation difficult. nih.gov

One of the primary opportunities in this area is the development of advanced chromatographic techniques. High-resolution gas chromatography (GC) and liquid chromatography (LC) methods can be optimized to achieve separation of the epimers based on subtle differences in their physical properties. nih.govresearchgate.net The choice of stationary phase and mobile phase composition is critical for achieving the necessary resolution.

In the realm of mass spectrometry, while electron impact ionization spectra may be similar, techniques like tandem mass spectrometry (MS/MS) can sometimes reveal subtle differences in fragmentation patterns that can be used for identification. nih.govresearchgate.net The use of accurate mass measurement with instruments like time-of-flight (TOF) mass spectrometers can also aid in the confident identification of metabolites. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of steroids and can be used to differentiate between epimers. nih.gov 1H and 13C NMR spectra can show distinct chemical shifts for the nuclei near the epimeric center. researchgate.net While NMR is generally less sensitive than mass spectrometry, it provides definitive structural information.

The following table summarizes the analytical techniques and their potential for differentiating fluoxymesterone epimers:

Analytical Technique Principle of Differentiation Challenges Opportunities
Gas Chromatography (GC)Differential partitioning between stationary and mobile phases.Co-elution of epimers.Optimization of column and temperature programs.
Liquid Chromatography (LC)Differential interaction with the stationary phase.Similar retention times.Development of novel stationary phases.
Mass Spectrometry (MS)Differences in fragmentation patterns.Identical mass-to-charge ratios and similar fragmentation.Advanced MS/MS techniques and high-resolution MS.
NMR SpectroscopyDifferent chemical environments of atomic nuclei.Lower sensitivity compared to MS.Unambiguous structural identification.

Q & A

Q. What are the critical safety protocols for handling 17-epi-Fluoxymesterone in laboratory settings?

  • Methodological Answer : Handling requires adherence to GHS08 health hazard guidelines, including wearing protective gloves, eye/face protection, and avoiding inhalation of dust or vapors . Storage must comply with OSHA HCS standards, such as locking containers and preventing environmental contamination. Reproductive toxicity (H361) necessitates dedicated lab spaces with restricted access and strict disposal protocols per local regulations .

Q. How can researchers confirm the structural identity of this compound in synthesized batches?

  • Methodological Answer : Use spectroscopic techniques (e.g., NMR, IR) to verify the 9-α-fluoro, 11-β-hydroxy, and 17-α-methyl substituents, which distinguish it from testosterone derivatives. Cross-reference with Beilstein registry data (e.g., 4-08-00-02057) and compare retention times via HPLC against certified reference standards .

Q. What experimental controls are essential when assessing this compound’s androgenic activity in vitro?

  • Methodological Answer : Include testosterone and methyltestosterone as positive controls due to structural similarities. Use androgen receptor (AR)-negative cell lines as negative controls. Normalize results to vehicle-treated groups and validate assays via dose-response curves. Replicate experiments across multiple cell passages to account for biological variability .

Advanced Research Questions

Q. How should researchers design randomized controlled trials (RCTs) to evaluate this compound’s antitumor efficacy while mitigating bias?

  • Methodological Answer : Adopt CONSORT-EHEALTH guidelines for RCTs: stratify participants by tumor stage/hormone receptor status, use double-blinding, and predefine primary endpoints (e.g., progression-free survival). Address self-selection bias in subgroup analyses by distinguishing prespecified vs. exploratory cohorts . Include Kaplan-Meier survival analysis to account for censored data .

Q. What statistical approaches resolve contradictions in this compound’s dose-response data across preclinical studies?

  • Methodological Answer : Apply meta-analysis frameworks (Cochrane Handbook guidelines) to harmonize heterogeneous datasets. Evaluate confounding variables (e.g., species-specific metabolism, batch purity) and use mixed-effects models to adjust for study-specific variability. Sensitivity analysis can identify outliers or methodological inconsistencies .

Q. How can researchers ensure reproducibility of this compound’s pharmacokinetic profiles in animal models?

  • Methodological Answer : Standardize protocols per ARRIVE guidelines: document animal strain, dosing regimen, and sampling intervals. Use LC-MS/MS for plasma quantification, validated against calibration curves with internal standards (e.g., deuterated analogs). Report extraction recovery rates and matrix effects to enable cross-lab comparisons .

Q. What strategies mitigate reproductive toxicity risks in long-term studies of this compound?

  • Methodological Answer : Implement fertility preservation measures (e.g., cryopreservation of gametes) in chronic dosing models. Monitor serum hormone levels (LH, FSH) and histopathological endpoints (testicular/ovarian morphology). Use lower-dose cohorts to establish no-observed-adverse-effect levels (NOAELs) and apply PBPK modeling to extrapolate human risk .

Q. How do stability studies inform optimal storage conditions for this compound in aqueous formulations?

  • Methodological Answer : Conduct accelerated stability testing (ICH Q1A guidelines) under varying pH, temperature, and light exposure. Use UPLC-PDA to track degradation products (e.g., oxidation at the 4-ene-3-one moiety). Recommend lyophilized storage at -20°C with desiccants to prevent hydrolysis, as per Cayman Chemical’s stability data .

Methodological Standards & Reporting

Q. What documentation is required to validate this compound’s purity in peer-reviewed publications?

  • Methodological Answer : Provide certificates of analysis (CoA) with batch-specific HPLC chromatograms, mass spectra, and elemental analysis. Disclose supplier information (e.g., Cayman Chemical Co., CAS 76-43-7) and purity thresholds (≥98%). For novel synthetic routes, include detailed NMR assignments and chiral purity data .

Q. How should researchers address conflicting data between in vitro and in vivo models of this compound’s mechanism of action?

  • Methodological Answer :
    Conduct ex vivo AR binding assays using tissues from dosed animals to bridge in vitro receptor affinity data. Utilize transcriptomics (RNA-seq) to identify off-target pathways in vivo. Discuss interspecies metabolic differences (e.g., cytochrome P450 activity) as potential confounders in the limitations section .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.